Ethyl 1-fluoro-2-oxocyclohexanecarboxylate

Descripción general

Descripción

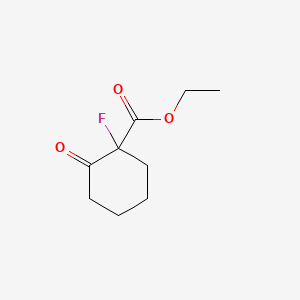

Ethyl 1-fluoro-2-oxocyclohexanecarboxylate is an organic compound with the molecular formula C9H13FO3 It is a fluorinated ester derivative of cyclohexanone, characterized by the presence of a fluoro group at the 1-position and an oxo group at the 2-position of the cyclohexane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 1-fluoro-2-oxocyclohexanecarboxylate can be synthesized through various methods, including the fluorination of ethyl 2-oxocyclohexanecarboxylate. One common approach involves the reaction of ethyl 2-oxocyclohexanecarboxylate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and degradation of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process would include steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the oxo group can yield alcohol derivatives.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclohexanecarboxylates.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

Ethyl 1-fluoro-2-oxocyclohexanecarboxylate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its fluorine atom can enhance the biological activity of drugs by improving their metabolic stability and bioavailability. For instance, fluorinated compounds often show increased binding affinity to biological targets, which is crucial in drug design and development .

Agrochemical Development

The compound is also explored in the formulation of agrochemicals. Its ability to modify biological activity makes it a candidate for developing herbicides and pesticides that are more effective and environmentally friendly. Fluorinated agrochemicals can exhibit improved efficacy due to enhanced lipophilicity, which aids in penetration through plant cuticles .

Material Science

In polymer chemistry, this compound can be used as a building block for synthesizing novel polymers with tailored properties. The introduction of fluorine into polymer backbones can impart unique characteristics such as increased thermal stability and chemical resistance, making these materials suitable for high-performance applications .

Case Study 1: Development of Fluorinated Estrogen Receptor Ligands

Research has demonstrated that fluorinated derivatives of cyclofenil, including those derived from this compound, show promise as estrogen receptor ligands for imaging applications. These compounds were evaluated for their binding affinities to estrogen receptors, revealing that certain fluorinated analogs possess affinities comparable to estradiol, indicating their potential use in positron emission tomography (PET) imaging of breast tumors .

Case Study 2: Synthesis of Fluorinated Alkaloids

Recent advancements in synthetic methodologies have incorporated this compound into the total synthesis of complex alkaloids. The compound serves as a key intermediate that facilitates the introduction of fluorine into alkaloid structures, enhancing their pharmacological profiles and enabling the exploration of new therapeutic agents .

Mecanismo De Acción

The mechanism of action of ethyl 1-fluoro-2-oxocyclohexanecarboxylate involves its interaction with specific molecular targets, depending on the context of its use. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its effects would depend on its interaction with enzymes or receptors, potentially influencing metabolic pathways or signaling processes.

Comparación Con Compuestos Similares

Ethyl 1-fluoro-2-oxocyclohexanecarboxylate can be compared with other fluorinated cyclohexanone derivatives, such as:

Ethyl 2-oxocyclohexanecarboxylate: Lacks the fluoro group, resulting in different reactivity and properties.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

1-Fluoro-2-oxocyclohexane-1-carboxylic acid: The carboxylic acid derivative, which has different solubility and reactivity compared to the ester.

The presence of the fluoro group in this compound imparts unique properties, such as increased stability and altered electronic characteristics, making it a valuable compound in various chemical and biological applications.

Actividad Biológica

Ethyl 1-fluoro-2-oxocyclohexanecarboxylate (CAS Number: 1578-70-7) is a fluorinated compound with significant potential in various biological applications. Its unique structure, characterized by a cyclohexane ring and a fluoro substituent, positions it as an interesting candidate for research in medicinal chemistry and biochemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound is a clear to pale yellow liquid with the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H13FO3 |

| Molecular Weight | 188.198 g/mol |

| Boiling Point | 66°C (0.35 mmHg) |

| Density | 1.1±0.1 g/cm³ |

| Flash Point | 85.0±0.0 °C |

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules, particularly proteins and nucleic acids. The fluoro substituent enhances the compound's lipophilicity, facilitating its penetration into cellular membranes and its interaction with various biological targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro assays have demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Studies

- Antibacterial Efficacy : A study conducted on various bacterial strains showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests a promising potential for development as an antibacterial agent.

- Antifungal Activity : Another case study highlighted the compound's antifungal properties, particularly against Candida albicans, where it demonstrated an MIC of 16 µg/mL, indicating strong antifungal activity.

- Cytotoxic Effects : Research evaluating the cytotoxic effects on human cancer cell lines revealed that this compound induced apoptosis in A549 lung cancer cells at concentrations above 50 µg/mL, suggesting potential as a chemotherapeutic agent.

Research Findings

Recent literature reviews have emphasized the importance of fluorinated compounds in drug design due to their enhanced metabolic stability and bioavailability. This compound has been identified as a candidate for further investigation in the development of novel therapeutic agents targeting various diseases.

Propiedades

IUPAC Name |

ethyl 1-fluoro-2-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FO3/c1-2-13-8(12)9(10)6-4-3-5-7(9)11/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRNDLRGLOAFCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCCC1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448385 | |

| Record name | Ethyl 1-fluoro-2-oxocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1578-70-7 | |

| Record name | Ethyl 1-fluoro-2-oxocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.